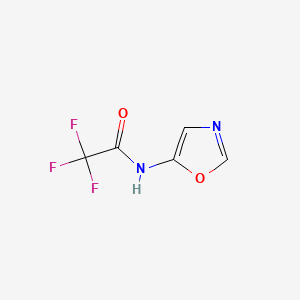

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide

Descripción

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is a fluorinated acetamide derivative featuring a 1,3-oxazole heterocycle. The trifluoroacetamide group confers strong electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions.

Propiedades

IUPAC Name |

2,2,2-trifluoro-N-(1,3-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)4(11)10-3-1-9-2-12-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLLGEOYAHDIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90763213 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90763213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110281-31-7 | |

| Record name | 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90763213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 5-amino-1,3-oxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and advanced materials

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

The heterocyclic ring in acetamide derivatives significantly impacts physicochemical and biological properties. Key examples include:

Analysis :

- Oxazole vs. Thiadiazole/Oxadiazole: The oxazole’s oxygen and nitrogen atoms create a polarizable aromatic system, whereas sulfur in thiadiazole increases lipophilicity.

- Pyrazole/Benzimidazole : Pyrazoles () offer additional hydrogen-bonding sites (NH groups), while benzimidazoles () provide extended π-conjugation for enzyme binding .

Substituent Effects

Electron-withdrawing groups (EWGs) and aromatic substituents modulate reactivity and bioactivity:

Analysis :

- Trifluoroacetamide vs. Chloro/Nitro : The -CF₃ group () offers stronger electron withdrawal than chloro or nitro groups, lowering pKa and increasing resistance to hydrolysis .

- Aromatic Moieties: Quinoline () and iodophenyl () substituents enhance π-π stacking and halogen bonding, respectively, critical for target binding in drug design .

Actividad Biológica

2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an oxazole ring. These characteristics contribute to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and biological research.

- Molecular Formula : C5H3F3N2O2

- Molecular Weight : 180.09 g/mol

- CAS Number : 110281-31-7

The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. The oxazole ring facilitates interactions with various biological targets, including enzymes and receptors.

The biological activity of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide is primarily attributed to its ability to modulate enzyme mechanisms and protein-ligand interactions. The trifluoromethyl group increases the compound's binding affinity and metabolic stability, while the oxazole ring can engage in hydrogen bonding and other interactions crucial for biological activity .

Enzyme Inhibition

Research indicates that 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide has potential as an inhibitor for various enzymes. For instance:

- PPAR Ligands : This compound has been studied for its role as a ligand in peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose metabolism and lipid homeostasis . Its structural analogs have shown significant activity in PPAR transactivation assays.

Drug Development

The compound is being explored for its therapeutic potential in drug development. Its unique structure allows it to serve as a pharmacophore in designing enzyme inhibitors and receptor modulators:

| Compound | Activity | EC50 (µM) |

|---|---|---|

| 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide | PPARγ Agonist | 4.95 |

| Rosiglitazone | Reference Compound | 21.34 |

Case Studies

- PPARγ Activation : A study demonstrated that derivatives of 2,2,2-Trifluoro-N-(1,3-oxazol-5-yl)acetamide exhibited enhanced activation of PPARγ compared to traditional agonists like Rosiglitazone. This suggests potential applications in treating metabolic disorders such as diabetes .

- Anti-inflammatory Properties : Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokines in macrophages through PPARγ activation. This mechanism indicates its potential use in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.